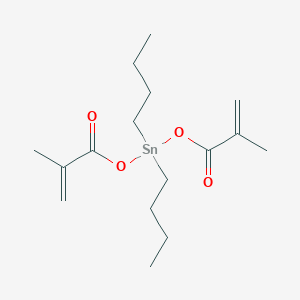

Dibutylbis(methacryloyloxy)stannane

Vue d'ensemble

Description

Dibutylbis(methacryloyloxy)stannane is a chemical compound with the molecular formula C16H28O4Sn . It has a molecular weight of 403.1 g/mol and its structure includes two methacryloyloxy groups attached to a tin atom, which is also attached to two butyl groups .

Synthesis Analysis

While specific synthesis methods for Dibutylbis(methacryloyloxy)stannane were not found, stannane compounds can generally be synthesized through stannylation or C-Sn coupling reactions . More detailed information may be available in specialized chemical literature or databases.

Molecular Structure Analysis

The molecular structure of Dibutylbis(methacryloyloxy)stannane consists of a tin (Sn) atom at the center, attached to two butyl groups and two methacryloyloxy groups . The exact mass of the molecule is 404.100962 .

Physical And Chemical Properties Analysis

Dibutylbis(methacryloyloxy)stannane has a melting point of 34-38 °C . It has a hydrogen bond acceptor count of 4 and a rotatable bond count of 12 . Its topological polar surface area is 52.6 Ų .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Diastereoselective Hydrostannylation : Dibutyl(trifluoromethanesulfoxy)stannane, a related compound, is valuable for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This process converts these alcohols into gamma- and delta-stannylated alcohols with high diastereoselectivity, indicating a potential application of similar stannane compounds in stereoselective synthesis (Miura, Wang, & Hosomi, 2005).

Polycondensation Catalysis : Dibutylbis[1-oxo(dodecyl)oxy]stannane, another variant, has been used to catalyze the polycondensation of tetraethoxysilane. This results in the formation of siloxane chains, indicating its use in polymer chemistry and material science (Brus, Kotlík, & Karhan, 1997).

Organometallic Synthesis : Dibutyl(2-ethoxyethyl)stannane, another related stannane, shows potential in forming perbutylated cyclopolystannanes through thermolysis, indicating applications in the synthesis of complex organometallic compounds (Xi, Babcock, & Sita, 1996).

Material Science and Polymer Chemistry

Polymerization Initiators : Cyclic dibutyltin initiators have been utilized in the polymerization of β-D,L-butyrolactone, indicating their application in producing polymers with specific stereochemical arrangements (Kricheldorf & Lee, 1995).

Catalysis in Material Synthesis : The reactivity of carbon dioxide with various dibutyl(stannoxides) has been studied, offering insights into potential applications in synthesizing materials like dimethyl carbonate (Ballivet-Tkatchenko, Douteau, & Stutzmann, 2000).

Environmental and Industrial Applications

Biodiesel Production : Organometallic tin(IV) compounds, including variants of dibutylstannane, have been tested as catalysts for converting triacylglycerides and fatty acids into methyl esters, a crucial process in biodiesel production (Brito et al., 2012).

Glycerol Acetylation : Various Sn(IV) catalysts, including dibutyltin compounds, have been investigated for their effectiveness in the acetylation of glycerol, a reaction important in chemical processing industries (da Silva et al., 2020).

Safety And Hazards

Dibutyltin compounds, which include Dibutylbis(methacryloyloxy)stannane, have been found to cause skin irritation and serious eye irritation . They are also suspected of causing genetic defects and may damage fertility or the unborn child . They are very toxic to aquatic life with long-lasting effects .

Orientations Futures

Propriétés

IUPAC Name |

[dibutyl(2-methylprop-2-enoyloxy)stannyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.2C4H9.Sn/c2*1-3(2)4(5)6;2*1-3-4-2;/h2*1H2,2H3,(H,5,6);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJOBZKBTWHHRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280357 | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutylbis(methacryloyloxy)stannane | |

CAS RN |

15257-25-7 | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15257-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylbis(methacryloyloxy)stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylstannylene 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(methacryloyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)